molecular formula C31H27NO3 B1665186 1-(4-Phenoxyphenyl)-3-(2-phenylethyl)-1H-indole-5-propanoic acid CAS No. 1069046-00-9

1-(4-Phenoxyphenyl)-3-(2-phenylethyl)-1H-indole-5-propanoic acid

Cat. No.: B1665186
CAS No.: 1069046-00-9
M. Wt: 461.5 g/mol
InChI Key: AVSDLGNMCGTBHT-UHFFFAOYSA-N
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Description

1-(4-Phenoxyphenyl)-3-(2-phenylethyl)-1H-indole-5-propanoic acid is a synthetic organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Phenoxyphenyl)-3-(2-phenylethyl)-1H-indole-5-propanoic acid typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods like the Bartoli indole synthesis.

    Substitution Reactions: Introducing the phenoxyphenyl and phenylethyl groups through electrophilic aromatic substitution or cross-coupling reactions.

    Propanoic Acid Addition: The final step involves the addition of the propanoic acid moiety, possibly through a Friedel-Crafts acylation or similar reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Phenoxyphenyl)-3-(2-phenylethyl)-1H-indole-5-propanoic acid can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Possible use in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Phenoxyphenyl)-3-(2-phenylethyl)-1H-indole-5-propanoic acid would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate biological pathways, leading to its observed effects. Detailed studies would be required to elucidate these mechanisms fully.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-3-(2-phenylethyl)-1H-indole-5-propanoic acid
  • 1-(4-Chlorophenyl)-3-(2-phenylethyl)-1H-indole-5-propanoic acid

Uniqueness

1-(4-Phenoxyphenyl)-3-(2-phenylethyl)-1H-indole-5-propanoic acid may exhibit unique properties due to the presence of the phenoxyphenyl group, which could influence its chemical reactivity and biological activity compared to similar compounds.

For precise and detailed information, consulting specific scientific literature and databases is recommended

Properties

IUPAC Name

3-[1-(4-phenoxyphenyl)-3-(2-phenylethyl)indol-5-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27NO3/c33-31(34)20-13-24-12-19-30-29(21-24)25(14-11-23-7-3-1-4-8-23)22-32(30)26-15-17-28(18-16-26)35-27-9-5-2-6-10-27/h1-10,12,15-19,21-22H,11,13-14,20H2,(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSDLGNMCGTBHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CN(C3=C2C=C(C=C3)CCC(=O)O)C4=CC=C(C=C4)OC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Phenoxyphenyl)-3-(2-phenylethyl)-1H-indole-5-propanoic acid
Reactant of Route 2
1-(4-Phenoxyphenyl)-3-(2-phenylethyl)-1H-indole-5-propanoic acid
Reactant of Route 3
1-(4-Phenoxyphenyl)-3-(2-phenylethyl)-1H-indole-5-propanoic acid
Reactant of Route 4
1-(4-Phenoxyphenyl)-3-(2-phenylethyl)-1H-indole-5-propanoic acid
Reactant of Route 5
1-(4-Phenoxyphenyl)-3-(2-phenylethyl)-1H-indole-5-propanoic acid
Reactant of Route 6
1-(4-Phenoxyphenyl)-3-(2-phenylethyl)-1H-indole-5-propanoic acid

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